

Spectroscopic Profile of Dihydromicromelin B: A Technical Guide

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Compound of Interest

Compound Name: Dihydromicromelin B

Cat. No.: B15594101

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This technical guide provides a comprehensive overview of the spectroscopic data for **Dihydromicromelin B**, a natural coumarin isolated from plants of the *Micromelum* genus. The information presented herein is essential for the identification, characterization, and further development of this compound for potential therapeutic applications.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition and exact mass of a compound. The data presented below was obtained using electrospray ionization (ESI) in positive ion mode.

Ion	Calculated m/z	Measured m/z	Molecular Formula
[M+H] ⁺	291.0869	291.0877	C ₁₅ H ₁₅ O ₆
[M+Na] ⁺	313.0688	-	C ₁₅ H ₁₄ NaO ₆

Note: The measured [M+H]⁺ value is derived from a related compound, integmarin C, which shares the same molecular formula as **Dihydromicromelin B**.^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following tables summarize the ^1H (proton) and ^{13}C (carbon) NMR data for **Dihydromicromelin B**, recorded in deuterated chloroform (CDCl_3) at 300 MHz and 75 MHz, respectively.

^1H NMR Spectroscopic Data

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
3	6.25	d	9.5
4	7.62	d	9.5
5	7.31	s	
8	6.82	s	
1'	3.15	m	
2'	3.95	t	8.0
3'	3.60	dd	8.0, 6.0
4'	1.40	s	
5'	1.20	s	
7-OCH ₃	3.92	s	

^{13}C NMR Spectroscopic Data

Position	Chemical Shift (δ) ppm
2	161.2
3	113.1
4	143.5
4a	112.9
5	128.9
6	118.8
7	162.5
8	98.4
8a	156.4
1'	28.7
2'	76.9
3'	63.8
4'	25.9
5'	19.1
7-OCH ₃	56.4

Experimental Protocols

The spectroscopic data presented in this guide are based on standard methodologies for the isolation and characterization of natural products.

Isolation of Dihydromicromelin B

Dihydromicromelin B is typically isolated from the leaves and stems of *Micromelum integerrimum*. A general procedure involves the following steps:

- **Extraction:** The dried and powdered plant material is extracted with 95% aqueous ethanol.

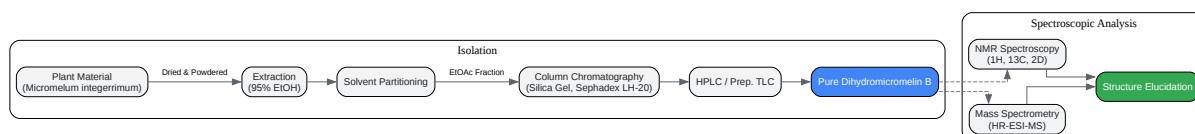
- **Fractionation:** The crude extract is then partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
- **Chromatography:** The ethyl acetate fraction, which is often enriched with coumarins, is subjected to repeated column chromatography on silica gel and Sephadex LH-20.
- **Purification:** Final purification is achieved by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure **Dihydromicromelin B**.

Spectroscopic Analysis

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra are recorded on a spectrometer, typically at 300-600 MHz for proton and 75-150 MHz for carbon. Deuterated solvents such as chloroform (CDCl_3) or methanol (CD_3OD) are used. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- **Mass Spectrometry:** High-resolution mass spectra are acquired on a mass spectrometer with an electrospray ionization (ESI) source. Samples are typically dissolved in methanol or acetonitrile.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of **Dihydromicromelin B**.



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Caption: Workflow for the isolation and spectroscopic analysis of **Dihydromicromelin B**.

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References

- 1. researchgate.net [researchgate.net]
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